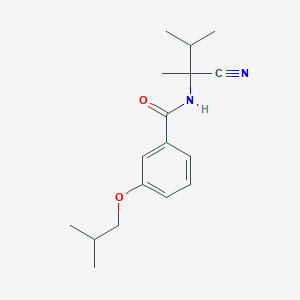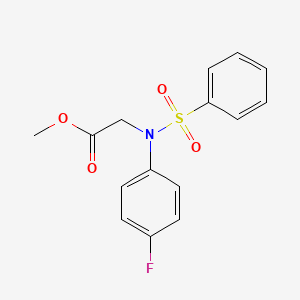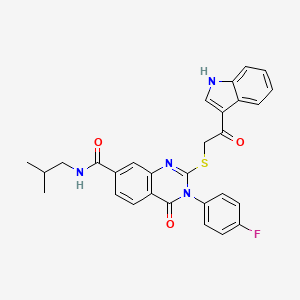
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide binds irreversibly to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a critical mediator of B cell receptor signaling, which is essential for B cell survival, proliferation, and differentiation. Inhibition of BTK by N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide leads to decreased B cell activation and proliferation, as well as increased apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been shown to have selective and potent inhibition of BTK activity, with minimal off-target effects. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been well-tolerated and has not shown any significant toxicity or adverse effects on normal cells or tissues. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has also been shown to penetrate the blood-brain barrier, suggesting potential efficacy in central nervous system (CNS) disorders.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide is its potent and selective inhibition of BTK, which makes it a valuable tool for studying B cell biology and the B cell receptor signaling pathway. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide also has potential therapeutic applications for the treatment of B cell malignancies and autoimmune diseases. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide is its irreversible binding to BTK, which may limit its use in certain experimental settings. Additionally, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several potential future directions for the development and application of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide. One area of interest is the use of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide as a combination therapy with other targeted agents or chemotherapy drugs for the treatment of B cell malignancies. Another potential application is the use of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide in CNS disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide in clinical trials, as well as its potential as a therapeutic agent for autoimmune diseases and inflammatory disorders.
合成法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide involves several steps, starting from the reaction of 2-methyl-2-butanol with tert-butyl cyanoacetate to form tert-butyl (1-cyano-1,2-dimethylpropyl)acetate. This intermediate is then reacted with 3-bromoanisole to form tert-butyl (1-cyano-1,2-dimethylpropyl)-3-(2-methoxyphenyl)acetate. The final step involves the hydrolysis of the tert-butyl ester to form N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide.
科学的研究の応用
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has demonstrated potent inhibition of BTK activity and significant anti-tumor activity. N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-3-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)10-21-15-8-6-7-14(9-15)16(20)19-17(5,11-18)13(3)4/h6-9,12-13H,10H2,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYPBGFPFQNSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-3-(2-methylpropoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2602725.png)
![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)


![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)
![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)

![2-[2-(3,4-dimethylphenyl)hydrazono]-3-(4-methoxyphenyl)-3-oxopropanal O-methyloxime](/img/structure/B2602741.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602743.png)

![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)